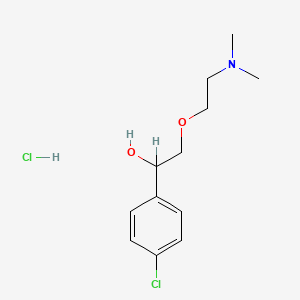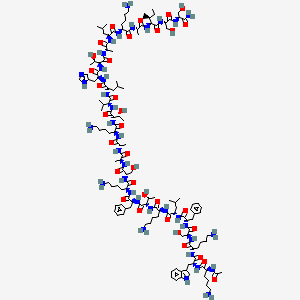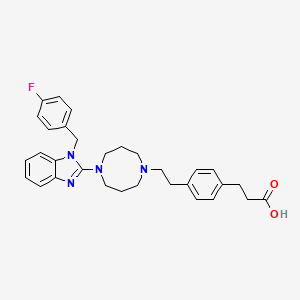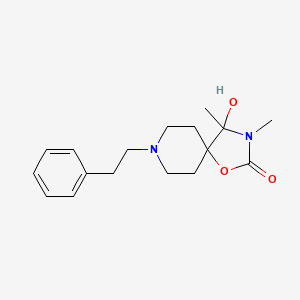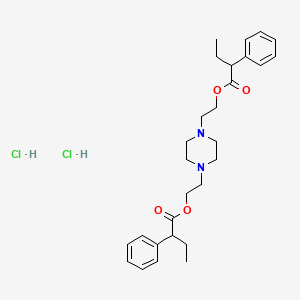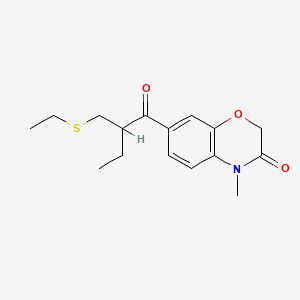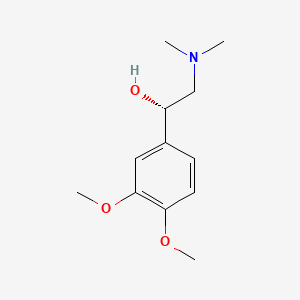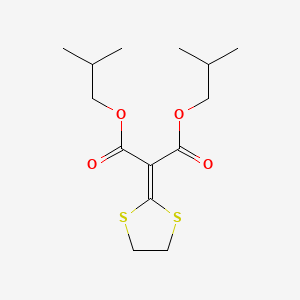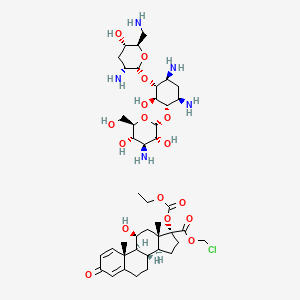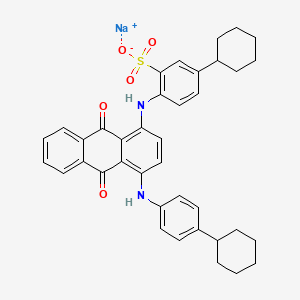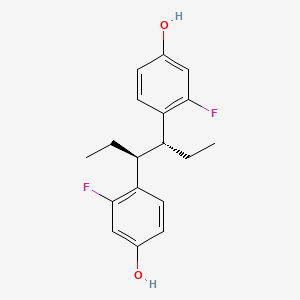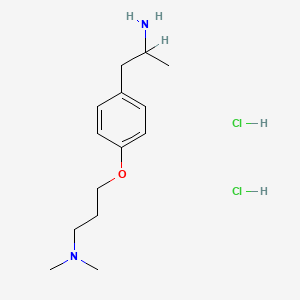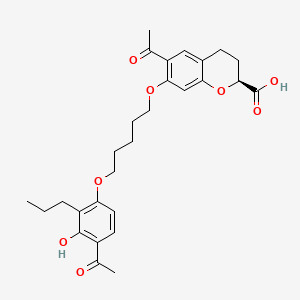
Ablukast, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
Ablukast, (S)-, is synthesized through a multi-step process involving the reaction of various organic compounds. The key steps include the formation of the chroman-2-carboxylic acid core and the subsequent attachment of the acetyl and hydroxypropylphenoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities .
化学反应分析
Types of Reactions
Ablukast, (S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The phenoxy and chroman rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include various derivatives of Ablukast, (S)-, with modified functional groups, such as hydroxyl, ketone, or carboxyl groups .
科学研究应用
Chemistry: Used as a model compound to study leukotriene receptor antagonism and related chemical reactions.
Biology: Investigated for its effects on leukotriene pathways and its potential to modulate inflammatory responses.
Medicine: Explored as a treatment for asthma, skin disorders, and inflammatory bowel disease due to its leukotriene receptor antagonistic properties.
作用机制
Ablukast, (S)-, exerts its effects by antagonizing leukotriene receptors, specifically the cysteinyl leukotriene receptor 1 (CysLT1). By blocking these receptors, Ablukast, (S)-, inhibits the action of leukotrienes, which are inflammatory mediators involved in conditions such as asthma and allergic reactions. This leads to a reduction in inflammation and bronchoconstriction .
相似化合物的比较
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Zafirlukast: Similar to Montelukast, used for asthma management.
Pranlukast: Another leukotriene receptor antagonist with similar applications.
Uniqueness
Ablukast, (S)-, is unique in its specific chemical structure, which includes a chroman-2-carboxylic acid core with acetyl and hydroxypropylphenoxy groups. This structure contributes to its specific binding affinity and antagonistic activity towards leukotriene receptors .
属性
CAS 编号 |
96686-71-4 |
|---|---|
分子式 |
C28H34O8 |
分子量 |
498.6 g/mol |
IUPAC 名称 |
(2S)-6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33)/t24-/m0/s1 |
InChI 键 |
FGGYJWZYDAROFF-DEOSSOPVSA-N |
手性 SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CC[C@H](OC3=C2)C(=O)O)C(=O)C |
规范 SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


